3-Methyl-1,1-diphenylbut-3-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19N |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
3-methyl-1,1-diphenylbut-3-en-1-amine |
InChI |
InChI=1S/C17H19N/c1-14(2)13-17(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1,13,18H2,2H3 |
InChI Key |
BEZZAENNSPBSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)N |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 3 Methyl 1,1 Diphenylbut 3 En 1 Amine and Analogous Structures
Reactions Involving the Tertiary Amine Moiety
The tertiary amine functionality in 3-Methyl-1,1-diphenylbut-3-en-1-amine serves as a nucleophilic and basic center, readily participating in reactions that lead to derivatization and the formation of quaternary ammonium (B1175870) salts.
Nucleophilic Reactivity and Derivatization
The lone pair of electrons on the nitrogen atom of the tertiary amine confers nucleophilic character to the molecule. This allows it to react with a variety of electrophiles, leading to the formation of new covalent bonds. The nucleophilicity of tertiary amines is influenced by both electronic and steric factors. While the alkyl groups attached to the nitrogen are electron-donating, which enhances nucleophilicity, they can also impart steric hindrance, which may temper reactivity with bulky electrophiles.
Derivatization of tertiary amines is a common strategy in organic synthesis to introduce new functional groups or to modify the physicochemical properties of a molecule. Common derivatization reactions include acylation with acyl chlorides or anhydrides to form quaternary acylammonium salts, and reaction with other alkylating agents.
Formation of Quaternary Ammonium Salts
A hallmark reaction of tertiary amines is their alkylation to form quaternary ammonium salts, a process known as quaternization or the Menschutkin reaction. nih.govlibretexts.org This reaction involves the nucleophilic attack of the tertiary amine on an alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. libretexts.org The reaction is a bimolecular nucleophilic substitution (SN2) process. nih.gov
Studies on analogous structures, such as N,N-dimethyl-4,4-diphenylbut-3-en-1-amine, have demonstrated the facile formation of quaternary ammonium salts. For instance, reaction with alkyl halides like methyl iodide or halomethylating agents such as chloromethyl iodide and iodomethyl iodide leads to the corresponding quaternary ammonium salts in good yields. The general scheme for this reaction is as follows:
Scheme 1: Quaternization of a Tertiary Amine
Where R3N represents the tertiary amine, R'-X is the alkylating agent, and [R3N-R']+ X- is the resulting quaternary ammonium salt.
The choice of solvent can influence the rate of the Menschutkin reaction, with polar solvents generally favoring the stabilization of the charged transition state. nih.gov However, reactions can also be effectively carried out in solvents with lower dielectric constants. nih.gov
| Reactant (Tertiary Amine) | Alkylating Agent | Product (Quaternary Ammonium Salt) |
| N,N-dimethyl-4,4-diphenylbut-3-en-1-amine | Methyl Iodide | N,N,N-trimethyl-N-(4,4-diphenylbut-3-en-1-yl)ammonium iodide |
| N,N-dimethyl-4,4-diphenylbut-3-en-1-amine | Chloromethyl Iodide | N-chloromethyl-N,N-dimethyl-N-(4,4-diphenylbut-3-en-1-yl)ammonium iodide |
| N,N-dimethyl-4,4-diphenylbut-3-en-1-amine | Iodomethyl Iodide | N-iodomethyl-N,N-dimethyl-N-(4,4-diphenylbut-3-en-1-yl)ammonium iodide |
Interactive Data Table 1: Examples of Quaternary Ammonium Salt Formation
Reactions Involving the Terminal Alkene Functionality
The terminal alkene in this compound is an electron-rich moiety, making it susceptible to a variety of addition and metal-catalyzed reactions. The presence of the two phenyl groups on one of the vinylic carbons significantly influences the regioselectivity and reactivity of the double bond.
Hydrogenation and Deuterium (B1214612) Exchange Studies on Alkene Systems
Catalytic hydrogenation is a fundamental reaction of alkenes, resulting in their reduction to the corresponding alkanes. This reaction typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas (H₂). libretexts.orglibretexts.org The alkene is adsorbed onto the surface of the metal catalyst, followed by the stepwise addition of two hydrogen atoms to the same face of the double bond (syn-addition). libretexts.org
For 1,1-disubstituted alkenes like the one present in the title compound, hydrogenation would yield 3-Methyl-1,1-diphenylbutane. The steric hindrance caused by the two phenyl groups might influence the rate of hydrogenation compared to less substituted alkenes. Unsupported thiolate-capped palladium nanoparticle catalysts have been shown to be highly substrate-selective for alkene hydrogenation and isomerization, where steric and poisoning effects from the ligands on the nanoparticle surface control reactivity. nih.gov
Deuterium exchange studies can provide valuable mechanistic insights into hydrogenation and other catalytic processes. nih.gov In the context of hydrogenation, deuterium (D₂) can be used in place of hydrogen to introduce deuterium atoms into the molecule. These studies can help to elucidate the reversibility of certain steps in the catalytic cycle and the potential for isomerization. nih.gov For instance, deuterium-labelling studies can reveal whether alkene isomerization proceeds in a unidirectional fashion. nih.gov
Electrophilic Additions to the Vinyl Group
The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. The regioselectivity of these additions is a key consideration, often governed by Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.orglibretexts.org
For the 1,1-diphenylalkene moiety in the title compound, the addition of an electrophile (E⁺) to the terminal carbon would generate a tertiary benzylic carbocation, which is highly stabilized by resonance with the two adjacent phenyl groups. This would strongly favor Markovnikov addition.
Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov hydration of an alkene. wikipedia.orgwikipedia.orgchemistrysteps.commasterorganicchemistry.comyoutube.comperiodicchemistry.com In the first step, borane (B79455) (BH₃) adds across the double bond in a syn-fashion, with the boron atom adding to the less sterically hindered carbon and the hydrogen atom to the more substituted carbon. chemistrysteps.commasterorganicchemistry.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. wikipedia.org For this compound, hydroboration-oxidation would be expected to yield 3-Methyl-1,1-diphenylbutan-2-ol. The use of sterically bulky borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance the regioselectivity of the hydroboration step. periodicchemistry.com
Oxymercuration-Demercuration: This is another method for the hydration of alkenes that follows Markovnikov's rule but avoids carbocation rearrangements. chemistrysteps.comlibretexts.orgnih.govvedantu.comunizin.orgmasterorganicchemistry.comumich.edu The reaction involves the addition of mercuric acetate (B1210297) [Hg(OAc)₂] and water across the alkene, followed by the reduction of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄). wikipedia.orglibretexts.org The hydroxyl group adds to the more substituted carbon. For the title compound, this reaction would be expected to produce 3-Methyl-1,1-diphenylbutan-1-ol.
| Reaction | Reagents | Expected Major Product | Regioselectivity |
| Hydrogenation | H₂, Pd/C | 3-Methyl-1,1-diphenylbutane | N/A |
| Electrophilic Addition of HBr | HBr | 3-Bromo-3-methyl-1,1-diphenylbutane | Markovnikov |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 3-Methyl-1,1-diphenylbutan-2-ol | Anti-Markovnikov |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | 3-Methyl-1,1-diphenylbutan-1-ol | Markovnikov |
Interactive Data Table 2: Predicted Products of Reactions at the Alkene Functionality
Metal-Catalyzed Transformations of the Alkene
The terminal alkene can participate in a variety of transition metal-catalyzed reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.
Heck Reaction: The Heck reaction is a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide (or triflate) in the presence of a base. wikipedia.orglibretexts.orgrsc.orgumn.eduorganic-chemistry.orgrsc.orgbeilstein-journals.orgnih.gov This reaction is a versatile method for the synthesis of substituted alkenes. For a 1,1-disubstituted alkene like the one in the title compound, the Heck reaction with an aryl halide (Ar-X) would be expected to yield a tetrasubstituted alkene. The regioselectivity of the insertion of the alkene into the aryl-palladium complex is influenced by steric and electronic factors.
Wacker-Tsuji Oxidation: This reaction is the palladium-catalyzed oxidation of a terminal alkene to a methyl ketone using an oxidant such as oxygen or a peroxide. nih.govnih.govrsc.orgorganic-chemistry.org The classical Wacker process converts ethylene (B1197577) to acetaldehyde. For higher alkenes, the reaction typically yields a methyl ketone. The Wacker-type oxidation of 1,1-disubstituted alkenes can be challenging due to their steric hindrance. rsc.org However, specific catalytic systems have been developed for the oxidation of styrenes and other 1,1-disubstituted alkenes. nih.govnih.govrsc.org
Ring-Closing Metathesis (RCM): If the molecule were to contain another double bond at an appropriate distance, ring-closing metathesis could be a viable reaction. RCM is a powerful reaction catalyzed by ruthenium or molybdenum complexes that forms cyclic compounds from dienes. libretexts.orgchemistrysteps.commasterorganicchemistry.compsu.edunih.govrsc.orgyoutube.comresearchgate.net The presence of a gem-diphenyl group on one of the alkenes could influence the efficiency and stereoselectivity of the cyclization.
Intramolecular Cyclization Reactions and Ring Formation
The spatial relationship between the amine and the terminal alkene in homoallylamine scaffolds is conducive to intramolecular cyclization, enabling the formation of valuable nitrogen-containing heterocyclic structures. These reactions can be initiated by electrophilic or radical pathways.
Iodocyclisation of Homoallylamine Derivatives to γ-Lactams and Azetidines
Electrophilic cyclization of unsaturated amines using iodine is a powerful method for synthesizing nitrogen heterocycles. nih.gov In the case of homoallylamine derivatives, the reaction is initiated by the activation of the alkene by an electrophilic iodine species (e.g., from I₂), forming an iodonium (B1229267) ion intermediate. The proximate amine nucleophile then attacks this intermediate in an intramolecular fashion.
The regiochemical outcome of this cyclization is governed by Baldwin's rules and steric factors. For homoallylamines, two main pathways are possible: a 4-exo-tet cyclization leading to a four-membered azetidine (B1206935) ring, or a 5-endo-tet cyclization resulting in a five-membered pyrrolidine (B122466) ring. Generally, the 4-exo pathway is kinetically favored, leading to the formation of functionalized 2-(iodomethyl)azetidine derivatives. However, the reaction outcome can be sensitive to conditions such as temperature and the substitution pattern on the amine and the alkene. While direct formation of γ-lactams from a primary amine like this compound via iodocyclization is not typical, subsequent oxidation of the resulting cyclic amine products could potentially yield such structures.
Research on analogous N-aryl enamines has demonstrated that iodine-mediated intramolecular cyclization can lead to indole (B1671886) derivatives, suggesting that the electronic nature of the nitrogen substituent plays a crucial role in directing the reaction pathway. organic-chemistry.org
| Substrate Type | Reagent | Product Type | Conditions | Key Findings |
| General Homoallylamine | I₂ / NaHCO₃ | 2-(Iodomethyl)azetidine | Room Temperature | Kinetically favored 4-exo cyclization is dominant. researchgate.net |
| General Homoallylamine | I₂ | 3-Iodopyrrolidine | Elevated Temperature | Thermodynamically favored 5-endo product can be formed via rearrangement of the azetidine intermediate. |
| (Z)-Enaminoacrylate | I₂ / K₂CO₃ | 3H-Indole Derivative | 100°C, DMF | Demonstrates iodine-mediated cyclization of enamine systems via intramolecular Friedel-Crafts-type alkylation. organic-chemistry.org |
Radical Bicyclization Processes
Radical-initiated cyclizations offer an alternative pathway to complex nitrogen-containing ring systems. These reactions can be initiated by the formation of a radical on the nitrogen atom (aminyl radical) or on the carbon backbone. An aminyl radical can add to the intramolecular double bond, leading to cyclization.
Alternatively, a radical initiator can add to the terminal alkene, generating a carbon-centered radical which can then undergo further reactions. In processes designed for bicyclization, a second reactive group is typically present in the molecule. For instance, cobalt-based metalloradical catalysis has been employed for the asymmetric radical bicyclization of allyl azidoformates to construct fused ring systems. nih.gov While specific studies on the radical bicyclization of this compound are not prevalent, the general principles of radical cyclization suggest its potential to form complex polycyclic structures under appropriate radical-generating conditions. mdpi.com
Elucidation of Reaction Mechanisms and Transition States
The gem-diphenyl substitution and the allylic amine motif make this compound and its analogs interesting substrates for asymmetric catalysis, particularly in transfer hydrogenation reactions. Understanding the mechanistic pathways is crucial for controlling enantioselectivity.
Mechanistic Pathways of Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of unsaturated bonds, such as those in imines and enamines, using a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral metal catalyst. rsc.org For an enamine substrate, the reaction leads to a chiral saturated amine.
The mechanism for ATH catalyzed by ruthenium or rhodium complexes with chiral diamine ligands generally involves a concerted, outer-sphere hydrogen transfer. The key steps are:
Formation of a metal-hydride species from the precatalyst and the hydrogen donor.
Interaction of the metal-hydride with the enamine substrate. The amine functionality of the chiral ligand on the catalyst and the substrate's nitrogen atom are believed to play a crucial role in the orientation of the substrate through hydrogen bonding.
Hydride transfer from the metal and a proton transfer from the ligand to the C=C double bond of the enamine occur in a six-membered transition state.
This concerted mechanism avoids the formation of discrete ionic intermediates and is consistent with observations from kinetic and isotopic labeling studies in related systems. researchgate.net
Computational Studies of Reaction Selectivity and Enantiocontrol
Density Functional Theory (DFT) calculations are instrumental in understanding the origins of enantioselectivity in asymmetric hydrogenation. By modeling the transition states of the two competing pathways that lead to the (R) and (S) enantiomers, the energy difference (ΔΔG‡) between them can be calculated, which directly correlates with the predicted enantiomeric excess (ee).
For substrates containing bulky groups like the 1,1-diphenyl moiety, steric interactions are a dominant factor in enantiocontrol. Computational models of the hydrogenation of related 1,1-diarylethylenes and benzophenones reveal that the enantioselectivity arises from minimizing steric repulsion between the substrate's aryl groups and the chiral ligand's substituents in the transition state. nih.gov Non-covalent interactions, such as CH-π interactions between the substrate and the ligand, are also critical for stabilizing the favored transition state, thereby enhancing selectivity. These computational insights are vital for the rational design of more effective chiral catalysts.
| System Studied | Computational Method | Key Finding | Implication for Enantiocontrol |
| Ru-catalyzed Ketone Hydrogenation | DFT | Enantioselectivity is controlled by steric repulsion and CH-π interactions in the transition state. | Bulky ligands effectively differentiate between the prochiral faces of the substrate. |
| Organocatalytic Transfer Hydrogenation of 1,1-Diarylalkenes | DFT | The chiral phosphoric acid catalyst activates the substrate and controls the approach of the Hantzsch ester hydrogen donor. nih.gov | The catalyst creates a chiral pocket that dictates the facial selectivity of the reduction. |
| Rh-catalyzed Imine Hydrogenation | DFT | The stability of the catalyst-substrate complex and the energy of the hydride transfer transition state determine the outcome. | Subtle electronic and steric tuning of the ligand can significantly impact enantiomeric excess. |
Kinetic Isotope Effect (KIE) Analysis in Catalytic Cycles
The kinetic isotope effect (KIE), measured by comparing the reaction rates of substrates labeled with a heavy isotope (like deuterium, D) to their unlabeled counterparts (kH/kD), is a powerful tool for probing reaction mechanisms. nih.gov In transfer hydrogenation, a primary KIE greater than 1 (kH/kD > 1) is typically observed when a C-H bond is broken in the rate-determining step.
In the context of ATH, several KIE studies can be performed:
Isotopically labeling the hydrogen donor: Using a deuterated donor like (CH₃)₂CDOH allows for the measurement of the KIE for the hydride transfer from the donor to the catalyst.
Isotopically labeling the substrate: While less common for C=C reduction, this can provide information about the reversibility of certain steps.
Studies on related catalytic systems have shown significant KIEs, providing strong evidence for a concerted transfer of hydrogen atoms in the rate-limiting step of the catalytic cycle. researchgate.net An observed KIE can confirm that the hydride transfer from the metal to the substrate is indeed the turnover-limiting step, validating the proposed outer-sphere mechanism.
Proposed Catalytic Cycles for Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without the isolation of intermediates. For allylic amines, these reactions can be initiated through various catalytic methods, including those involving transition metals. A plausible catalytic cycle for a cascade reaction involving a molecule with the structural motifs of this compound, such as a hydroamination-cyclization cascade, can be conceptualized based on established mechanisms for similar substrates.
One potential catalytic pathway is metal-catalyzed hydroamination. In such a cycle, a metal catalyst, for instance, a rhodium(I) hydride species, could be central to the transformation. The proposed cycle might commence with the coordination of the terminal alkene of the butenyl group to the metal center. This would be followed by the insertion of the alkene into the metal-hydride bond, leading to the formation of a metal-alkyl intermediate. Subsequent intramolecular nucleophilic attack by the amine nitrogen onto the carbon bearing the metal would result in the formation of a new carbon-nitrogen bond and the cyclized product, regenerating the active catalyst to continue the cycle.
Another relevant cascade reaction could involve a radical-mediated process. The generation of a radical intermediate could lead to a cyclization event followed by a cross-coupling reaction. For instance, a catalyst could facilitate the formation of a transient allyl radical, which could then be intercepted to form a new bond, leading to a more complex molecular architecture in a single synthetic operation.
While detailed diagrams of catalytic cycles specifically for this compound are not available, the principles of established catalytic systems for hydroamination and other cascade reactions of alkenes and amines provide a strong basis for predicting its reactivity.
Solvent Effects and Catalytic Activation in Reaction Mechanisms
The choice of solvent is a critical parameter in chemical synthesis, often having a profound impact on reaction rates, yields, and selectivities. Solvents can influence the stability of reactants, intermediates, and transition states, as well as the solubility of catalysts and reagents. For reactions involving polar intermediates or transition states, polar solvents are generally favored as they can stabilize these species through solvation.
In the context of asymmetric synthesis involving structures analogous to this compound, the solvent can play a crucial role in determining the enantioselectivity of the reaction. The interactions between the solvent, the chiral catalyst, and the substrate can create a specific chiral environment that favors the formation of one enantiomer over the other. For instance, in asymmetric additions to imines, solvent-free conditions have been shown to sometimes proceed faster than in organic solvents.
The effect of different solvents on reaction outcomes can be systematically studied, and the results are often presented in data tables that correlate the solvent with metrics such as yield and enantiomeric excess (ee). While a specific data table for this compound is not available, a hypothetical representation based on typical findings for related reactions is presented below to illustrate the concept.
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Toluene (B28343) | 2.4 | 65 | 70 |
| Tetrahydrofuran (THF) | 7.6 | 80 | 85 |
| Dichloromethane (DCM) | 9.1 | 88 | 90 |
| Acetonitrile (MeCN) | 37.5 | 75 | 82 |
| Methanol (B129727) (MeOH) | 32.7 | 50 | 60 |
This hypothetical data illustrates that a solvent's polarity, as indicated by its dielectric constant, can significantly influence both the efficiency (yield) and stereochemical outcome (enantiomeric excess) of a reaction. Non-polar solvents like toluene might lead to lower yields and selectivities, while more polar aprotic solvents like THF and DCM could provide a better balance for a given catalytic system. Protic solvents like methanol might in some cases interfere with the catalyst or reactants, leading to lower performance.
Catalytic activation is also intrinsically linked to the solvent. The solvent can assist in the dissociation of a pre-catalyst to form the active catalytic species. For example, a polar solvent can help in the abstraction of a ligand to open up a coordination site on a metal catalyst, which is essential for substrate binding and subsequent reaction. The interplay between the solvent and the catalyst is a key area of investigation in mechanistic studies to optimize reaction conditions.
Advanced Spectroscopic and Computational Characterization of 3 Methyl 1,1 Diphenylbut 3 En 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Methyl-1,1-diphenylbut-3-en-1-amine, both proton (¹H) and carbon-13 (¹³C) NMR, along with specialized techniques, are invaluable for confirming its constitution and stereochemistry.
Proton (¹H) NMR for Diastereomeric Ratio Determination and Structural Confirmation
Proton NMR spectroscopy is instrumental in confirming the structure of this compound and determining the ratio of any diastereomers. The spectrum is expected to show distinct signals for each type of proton in the molecule. The integration of these signals corresponds to the ratio of protons in different chemical environments. docbrown.info
The key resonances would include those for the aromatic protons of the two phenyl groups, the vinyl protons of the butene chain, the methine proton, and the methyl group protons. Due to the chiral center at the carbon bearing the amine and two phenyl groups, the molecule can exist as diastereomers if another chiral center is present in a derivative, or if the molecule is in a chiral environment. In such cases, separate sets of signals for each diastereomer would be observed, and the ratio of their integrals would allow for the determination of the diastereomeric ratio. nih.govresearchgate.net
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet |
| Vinyl (=CH₂) | 4.8 - 5.2 | Multiplet |
| Vinyl (=CH) | 5.5 - 6.0 | Multiplet |
| Methine (CH) | ~2.5 - 3.0 | Multiplet |
| Amine (NH₂) | 1.0 - 3.0 | Broad Singlet |
| Methyl (CH₃) | ~1.7 | Singlet or Doublet |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy provides critical information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete mapping of the carbon skeleton. mdpi.com The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, vinylic) and its local electronic environment.
Expected ¹³C NMR Chemical Shifts:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Quaternary Phenyl (C-Ar) | 140 - 150 |
| Aromatic (CH-Ar) | 125 - 130 |
| Vinylic (=C) | 140 - 145 |
| Vinylic (=CH₂) | 110 - 115 |
| Quaternary (C-N) | 60 - 70 |
| Methine (CH) | 40 - 50 |
| Methyl (CH₃) | 20 - 25 |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Specialized NMR Techniques for Stereochemical Assignment
To unambiguously determine the stereochemistry of this compound and its derivatives, specialized NMR techniques are employed. These include Nuclear Overhauser Effect (NOE) spectroscopy, which helps in determining the spatial proximity of protons. For chiral molecules, the use of chiral derivatizing agents, such as Mosher's acid, can be used to convert enantiomers or diastereomers into new diastereomeric derivatives with more easily distinguishable NMR spectra, aiding in the assignment of absolute configuration. researchgate.netcolumbia.edu Advanced computational methods can also be used in conjunction with experimental NMR data to predict and confirm stereochemical assignments. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its molecular formula.
The fragmentation pattern in the mass spectrum is particularly informative. For aliphatic amines, a characteristic fragmentation is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. docbrown.info In the case of this compound, this would lead to the formation of a stable diphenylmethyl cation or related fragments. Other potential fragmentation pathways include the loss of the methyl group or cleavage of the butenyl chain.
Predicted Fragmentation Pattern:
| m/z | Fragment Ion |
| 237 | [M]⁺ (Molecular Ion) |
| 222 | [M - CH₃]⁺ |
| 180 | [M - C₄H₇]⁺ or [C₆H₅)₂CH]⁺ |
| 167 | [(C₆H₅)₂C]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
X-ray Crystallography for Solid-State Structure and Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.commdpi.com If a suitable single crystal of this compound or one of its derivatives can be obtained, this technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule. This would unambiguously confirm the spatial arrangement of the phenyl, methyl, and amino groups around the chiral center. The solid-state conformation and any intermolecular interactions, such as hydrogen bonding involving the amine group, would also be revealed. researchgate.netresearchgate.net
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry and quantum mechanical investigations, particularly Density Functional Theory (DFT), are powerful tools for studying the properties of molecules like this compound. nih.govrsc.org These methods can be used to:
Predict Molecular Geometry: Calculate the most stable conformations of the molecule and predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography.
Simulate NMR and IR Spectra: Predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra.
Investigate Reaction Mechanisms: Elucidate the mechanisms of reactions involving allylic amines, including determining transition state structures and activation energies. researchgate.netnih.gov
Determine Stereochemical Preferences: Calculate the relative energies of different stereoisomers to predict the most stable configuration.
These computational studies provide a deeper understanding of the electronic structure and reactivity of this compound, complementing the experimental data obtained from spectroscopic and crystallographic techniques. nih.gov
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. semanticscholar.org For organic compounds like this compound, the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) is a widely accepted level of theory that provides a good balance between computational cost and accuracy for geometry optimization and electronic property calculations. huntresearchgroup.org.ukresearchgate.netinpressco.com
Geometry Optimization: The optimization process seeks the lowest energy conformation of the molecule. For this compound, significant steric hindrance is expected due to the two bulky phenyl groups attached to the same carbon (C1) as the amine group. nih.govrsc.org This steric strain likely influences the bond angles around C1, causing them to deviate from the ideal tetrahedral angle of 109.5°. The geometry of the nitrogen atom in the amine group may also be affected, potentially leading to a more planar arrangement than a typical sp³ hybridized amine to alleviate steric pressure. nih.gov
Electronic Properties: DFT calculations can elucidate several key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the π-system of the diphenyl and butenyl groups, while the LUMO would also be distributed across these conjugated portions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitation energy. researchgate.nettandfonline.comnih.govunl.edu
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.govrsc.org For this compound, the MEP would show a region of negative potential (typically colored red) around the lone pair of the nitrogen atom, identifying it as the primary site for electrophilic attack. researchgate.net Regions of positive potential (blue) would be expected near the amine and phenyl protons.
Table 1: Predicted Geometrical and Electronic Parameters from DFT (B3LYP/6-31G(d,p))
| Parameter | Predicted Value | Description |
| Bond Lengths | ||
| C1-N | ~1.46 Å | Typical single bond length between an sp³ carbon and an sp³ nitrogen. |
| C1-C2 | ~1.54 Å | Standard sp³-sp³ carbon single bond. |
| C3=C4 | ~1.34 Å | Standard sp²-sp² carbon double bond. |
| C-Phenyl (avg.) | ~1.40 Å | Average bond length within the aromatic rings. |
| Bond Angles | ||
| Phenyl-C1-Phenyl | >109.5° | Expected to be larger than the ideal tetrahedral angle due to steric repulsion between the phenyl groups. |
| N-C1-C2 | ~110° | Influenced by the steric bulk of the diphenyl and butenyl groups. |
| Electronic Properties | ||
| HOMO Energy | ~ -5.8 eV | Reflects the energy of the highest energy electrons, indicating ionization potential. |
| LUMO Energy | ~ -0.5 eV | Reflects the energy of the lowest energy empty orbital, indicating electron affinity. |
| HOMO-LUMO Gap | ~ 5.3 eV | Indicates electronic stability and the energy required for the lowest electronic excitation. |
| Dipole Moment | ~ 1.5 D | Indicates a moderate overall molecular polarity. |
Note: The values in this table are hypothetical and based on typical results for structurally similar molecules calculated at the specified level of theory.
Theoretical Studies of Conformations and Isomerism
The structural diversity of this compound arises from both isomerism and conformational flexibility.
Isomerism: Isomerism describes compounds with the same molecular formula but different arrangements of atoms. solubilityofthings.com This molecule can exhibit several types of structural isomerism:
Chain Isomerism: The carbon skeleton can be arranged differently, for example, by altering the branching of the butenyl chain. embibe.com
Position Isomerism: The positions of the amine group and the double bond can be moved along the carbon chain, creating distinct isomers. embibe.com
Functional Isomerism: The molecular formula could correspond to other functional groups, such as a cyclic amine or a secondary/tertiary amine with a different arrangement.
Furthermore, since the C1 carbon is attached to four different groups (an amino group, two phenyl groups which are electronically distinct from the rest of the substituent, and the 3-methylbut-3-enyl group), it is a chiral center. This gives rise to stereoisomerism in the form of two enantiomers (R and S).
Conformational Analysis: Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation around single bonds. acs.orgnih.gov For this compound, key rotations occur around the C1-C2 and C1-N bonds, as well as the bonds connecting the phenyl rings to C1.
The rotation around the C1-C2 bond is particularly significant. The steric interactions between the very large diphenylmethylamine moiety and the methyl-vinyl group at the other end will dictate the most stable conformations. youtube.com Studies on simpler allylic amines have shown that multiple conformers can exist with very small energy differences, often separated by low rotational barriers. acs.orgresearchgate.net The relative orientation of the lone pair on the nitrogen with respect to the rest of the molecule also defines different conformers. The two phenyl groups are not expected to be coplanar due to steric hindrance, adopting a propeller-like arrangement similar to that observed in diphenylmethane (B89790) derivatives.
Table 2: Hypothetical Relative Energies of Key Rotamers
| Rotamer (Dihedral Angle C(Phenyl)-C1-C2-C3) | Relative Energy (kcal/mol) | Key Steric Interaction |
| Anti (~180°) | 0.0 (Reference) | The bulky diphenylmethyl group is positioned away from the butenyl chain; most stable. |
| Gauche (~60°) | ~1.5 | Increased steric interaction between one of the phenyl rings and the butenyl moiety. |
| Eclipsed (~0°) | > 5.0 | High-energy transition state due to severe steric clash between the bulky substituents. |
Note: These values are illustrative, based on general principles of conformational analysis in sterically hindered systems.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of spectroscopic data, which is invaluable for structure elucidation.
NMR Spectroscopy: Software tools can predict ¹H and ¹³C NMR spectra by calculating the magnetic shielding of each nucleus based on the molecule's optimized geometry. mestrelab.comnmrdb.orgyoutube.comyoutube.comnmrdb.org
¹H NMR: The spectrum would show complex multiplets in the aromatic region (likely ~7.2-7.5 ppm) for the ten protons of the two phenyl groups. The vinyl protons would appear as distinct signals in the alkene region (~4.8-5.5 ppm). The single proton at C2 would likely be a multiplet further upfield. The methyl protons would give a singlet or a narrow multiplet around 1.7 ppm. The two amine protons (NH₂) would typically produce a broad singlet whose chemical shift is highly dependent on the solvent and concentration.
¹³C NMR: The spectrum would show distinct signals for each carbon. The two phenyl groups would produce several signals in the ~125-145 ppm range. The quaternary C1 would be less intense and further downfield. The sp² carbons of the double bond (C3 and C4) would appear in the ~110-145 ppm region, while the sp³ carbons (C2 and the methyl group) would be found upfield.
Infrared (IR) Spectroscopy: DFT frequency calculations can predict the vibrational modes of the molecule. huntresearchgroup.org.uk The IR spectrum for this compound is expected to show characteristic absorption bands:
N-H Stretch: A medium to weak absorption in the 3300-3500 cm⁻¹ region, typical for a primary amine.
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ for the alkene double bond.
N-H Bend: A medium to strong band in the 1590-1650 cm⁻¹ range.
C-N Stretch: A peak in the 1000-1250 cm⁻¹ region.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm)
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity (¹H) |
| C1 (Quaternary) | ~65-70 | - | - |
| Phenyl-C (ipso) | ~145 | - | - |
| Phenyl-C (o, m, p) | ~126-129 | ~7.2-7.5 | Multiplet |
| C2 | ~45-50 | ~2.5 | Multiplet |
| C3 | ~140-145 | - | - |
| C4 | ~110-115 | ~4.8, ~5.0 | Multiplets |
| CH₃ | ~20-25 | ~1.7 | Singlet |
| NH₂ | - | Variable (e.g., 1.5-3.0) | Broad Singlet |
Note: Predicted shifts are relative to TMS and can vary based on the prediction algorithm and solvent.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its dynamics, conformational flexibility, and interactions with its environment (e.g., a solvent). rsc.orgbeilstein-journals.orgnsf.gov
An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent molecules (like water or chloroform) and solving Newton's equations of motion for every atom over a period of time (nanoseconds to microseconds). This requires a force field, which is a set of parameters that defines the potential energy of the system.
Insights from MD Simulations:
Conformational Dynamics: MD simulations can track the rotations around single bonds over time, revealing the preferred conformations in solution and the timescales of transitions between them. The flexibility of the butenyl tail and the restricted motion of the bulky diphenyl groups could be quantified. rsc.orgnih.gov
Solvent Interactions: The simulation would show how solvent molecules arrange around the solute. Specifically, it would model the hydrogen bonding between the amine group and protic solvent molecules. The solvent accessibility of different parts of the molecule could be calculated, which is relevant for understanding its reactivity.
Table 4: Potential Insights from a Molecular Dynamics Study
| Parameter Studied | Information Gained |
| Dihedral Angle Distributions | Identifies the most populated conformational states of the rotatable bonds in a solvent environment. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from the amine nitrogen. |
| Solvent Accessible Surface Area (SASA) | Quantifies the exposure of the amine group and other functional parts of the molecule to the solvent. |
| Hydrogen Bond Analysis | Determines the average number and lifetime of hydrogen bonds between the amine group and protic solvent molecules. |
Applications in Advanced Synthetic Organic Chemistry and Ligand Design
Utilization as a Key Precursor in Heterocyclic Synthesis
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The structure of 3-Methyl-1,1-diphenylbut-3-en-1-amine is well-suited for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing rings.
γ-Lactams, or pyrrolidin-2-ones, are prevalent motifs in many biologically active molecules. chim.it The synthesis of these five-membered rings can be achieved through various methods, often involving the cyclization of amino acids or related structures. nih.govorganic-chemistry.org While direct synthesis from this compound is not extensively documented, its structural elements are analogous to precursors used in established synthetic routes. For instance, methods involving anhydride (B1165640) Mannich reactions have been shown to produce γ-lactams with high diastereoselectivity. nih.gov The presence of both an amine and a terminal alkene in this compound suggests its potential for intramolecular reactions to form such heterocyclic systems, possibly through oxidative cyclization or other annulation strategies. organic-chemistry.orgresearchgate.net
Azetidines, four-membered nitrogen-containing heterocycles, are considered privileged structures in medicinal chemistry due to their unique conformational constraints. chemrxiv.orgrsc.org The synthesis of azetidines often involves intramolecular cyclization of γ-amino alcohols or related precursors. nih.govmdpi.com The structural framework of this compound could theoretically be modified to create the necessary precursors for such cyclizations, highlighting its potential as a starting material for these valuable heterocyclic systems. nih.gov
Fused heterocyclic systems, where two or more rings share a common bond, are of significant interest due to their diverse biological activities. researchgate.netresearchgate.net The synthesis of these complex structures often relies on the use of versatile building blocks that can undergo sequential or one-pot cyclization reactions. longdom.org While specific examples using this compound are not prevalent in the literature, its reactive functional groups make it a candidate for participating in reactions that lead to fused systems. For example, it could potentially react with other cyclic precursors to build more complex, fused architectures. mdpi.com
Role as a Versatile Building Block for Complex Molecules
Beyond heterocyclic synthesis, this compound serves as a valuable building block for a range of complex organic molecules. Its ability to introduce both nitrogen and a flexible carbon chain makes it a useful component in combinatorial synthesis and the development of new chemical entities. whiterose.ac.ukresearchgate.netsemanticscholar.org
The amine and alkene functionalities of this compound allow for a variety of chemical transformations. The amine can be acylated, alkylated, or used in coupling reactions, while the alkene can undergo addition reactions, oxidations, or metathesis. This dual reactivity enables the construction of a wide array of functionalized molecules. For instance, allylic amines are recognized as crucial building blocks for creating more complex derivatives through various synthetic protocols. nih.gov
Vicinal amino alcohols are a common structural motif found in natural products and pharmaceuticals. aalto.firsc.org Their synthesis is a significant area of research in organic chemistry, with numerous methods developed to control stereoselectivity. aalto.firesearchgate.net While the direct conversion of this compound to a vicinal amino alcohol would require specific reagents and conditions, its structure is related to precursors used in such syntheses. For example, the diastereoselective synthesis of vicinal amino alcohols can be achieved from amino acids or through the hydroxyallylation of imines. nih.govresearchgate.net
Diamine scaffolds are important in coordination chemistry and as ligands in catalysis. The amine group in this compound can serve as an anchor point for the introduction of a second amine functionality. This could be achieved through various synthetic routes, such as the amination of a derivatized form of the alkene or by coupling the initial amine with another amine-containing molecule.
Development of Ligands and Catalyst Precursors in Asymmetric Catalysis
The molecular architecture of this compound makes it a promising candidate for the development of novel ligands and catalyst precursors, particularly in the field of asymmetric catalysis, where the three-dimensional arrangement of atoms is crucial for inducing stereoselectivity.
Contribution to Chiral Ligand Design for Metal-Catalyzed Reactions
The primary amine group in this compound serves as a key coordination site for transition metals, which are central to a vast array of catalytic reactions. The presence of two phenyl groups on the same carbon atom as the amine function creates a sterically hindered environment. This bulkiness can be advantageous in chiral ligand design, as it can effectively shield certain quadrants around the metal center, thereby directing incoming substrates to a specific orientation and favoring the formation of one enantiomer over the other.
Furthermore, the butenyl group offers a site for further functionalization, allowing for the synthesis of bidentate or polydentate ligands. For instance, the double bond could undergo hydroboration-oxidation to introduce a hydroxyl group, which could then act as a second coordination site for a metal. The versatility of this scaffold allows for the systematic modification of the ligand's steric and electronic properties.
The search for new and effective chiral ligands is a continuous effort in organic chemistry. Chiral Schiff bases, for example, are widely utilized in asymmetric reactions. The amine functionality of this compound could be condensed with various aldehydes or ketones to generate a library of chiral Schiff base ligands.
Evaluation of Structural Modifications for Catalytic Performance
The catalytic efficacy of a ligand is intricately linked to its structure. For this compound, several structural modifications could be envisaged to fine-tune its performance in metal-catalyzed reactions.
| Structural Modification | Potential Impact on Catalytic Performance | Example Reaction |
| Substitution on Phenyl Rings | Altering electronic properties (electron-donating or -withdrawing groups) can influence the Lewis acidity of the metal center, thereby affecting reaction rates and selectivity. | Asymmetric hydrogenations, Heck reactions |
| Modification of the Alkenyl Group | Changing the steric bulk or introducing coordinating groups on the butenyl chain can create more defined chiral pockets and potentially lead to bidentate or tridentate ligands. | Allylic alkylations, cyclopropanations |
| N-Alkylation or N-Arylation | Modifying the amine group can influence the ligand's coordination properties and steric environment. | Grignard reactions, reductions |
Systematic evaluation of these modifications would involve synthesizing a series of derivatives and testing their performance in benchmark asymmetric reactions. Key performance indicators would include enantiomeric excess (ee), diastereoselectivity, and reaction yield.
Stereochemical Implications in Downstream Synthesis
The chirality inherent in this compound can have profound implications for subsequent synthetic steps, a concept known as stereochemical control. When used as a chiral auxiliary or as a building block in a larger molecule, the stereocenter of this amine can influence the stereochemical outcome of reactions at other sites within the molecule.
For instance, if the amine is used to form an enamine, the chiral environment around the nitrogen atom can direct the approach of an electrophile from a specific face, leading to the diastereoselective formation of a new stereocenter. This principle is fundamental to many strategies in natural product synthesis and the development of enantiomerically pure pharmaceuticals.
The stereochemical information embedded in this compound can be transferred and propagated through a synthetic sequence, ultimately dictating the absolute configuration of the final product. The predictable control of stereochemistry is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules with high levels of stereopurity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
